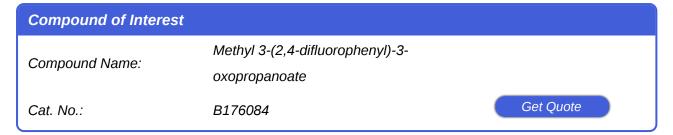


Technical Guide: Methyl 3-(2,4-difluorophenyl)-3oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 185302-85-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate**, a key chemical intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its significant role in the development of antifungal agents.

Core Physicochemical Data

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its quantitative data are summarized below for ease of reference and comparison.



Property	Value
CAS Number	185302-85-6
Molecular Formula	C10H8F2O3
Molecular Weight	214.17 g/mol
IUPAC Name	methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Canonical SMILES	COC(=0)CC(=0)C1=C(C=C(C=C1)F)F
Physical Description	Solid

Significance in Drug Development

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a pivotal intermediate in the synthesis of the triazole antifungal drug, Voriconazole.[1] Voriconazole is a broad-spectrum antifungal agent used to treat serious and invasive fungal infections. The synthesis of Voriconazole involves a multi-step process where this β -ketoester plays a crucial role in constructing the core structure of the final active pharmaceutical ingredient (API).[2][3]

While the primary recognized role of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** is as a synthetic intermediate, its inherent reactivity as a β -ketoester makes it a versatile substrate for various chemical transformations. The presence of the difluorophenyl moiety is a common feature in many modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

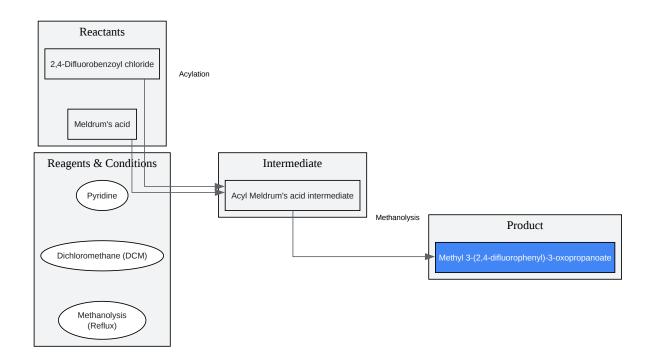
Currently, there is no direct evidence to suggest that **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** itself is involved in specific biological signaling pathways. Its significance lies in its role as a precursor to pharmacologically active molecules.

Experimental Protocol: Synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

The synthesis of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** is a critical step in the overall synthesis of Voriconazole. The following is a representative experimental protocol derived from the broader synthesis of related β-ketoesters.



Reaction Scheme:



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Caption: Synthetic pathway for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Materials:

- 2,4-Difluorobenzoyl chloride
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Pyridine (anhydrous)



- Dichloromethane (DCM, anhydrous)
- Methanol (anhydrous)
- Hydrochloric acid (1M)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- · Round-bottom flasks
- Reflux condenser
- Magnetic stirrer and stir bars
- Dropping funnel
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

Step 1: Acylation of Meldrum's Acid

- In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.
- Cool the flask in an ice bath.
- Add anhydrous pyridine (2.0 equivalents) dropwise to the stirred solution.



- Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled mixture over 30-60 minutes, ensuring the temperature remains below 5°C.
- After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional
 1-2 hours.
- Transfer the reaction mixture to a separatory funnel and wash successively with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid intermediate. This intermediate is typically used in the next step without further purification.

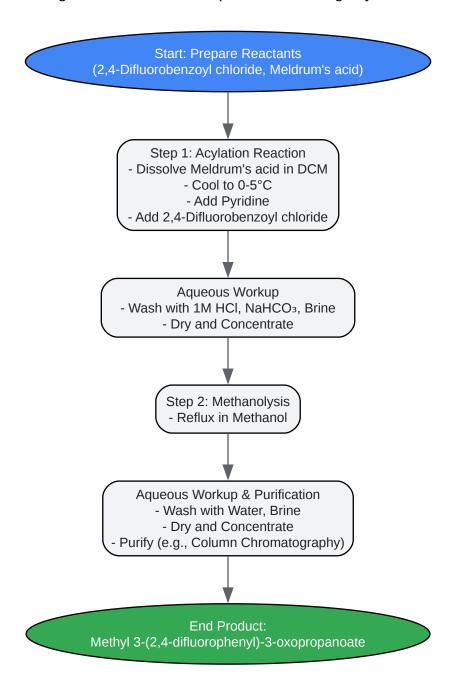
Step 2: Methanolysis

- Transfer the crude acyl Meldrum's acid intermediate to a round-bottom flask.
- · Add anhydrous methanol to the flask.
- Heat the mixture to reflux with stirring for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate.

Logical Workflow for Synthesis



The synthesis of **Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate** follows a logical progression from starting materials to the final product, involving key chemical transformations.



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Caption: Experimental workflow for the synthesis of the target molecule.



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